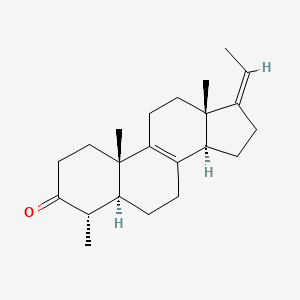

Aspergillon A

Description

Properties

Molecular Formula |

C22H32O |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

(4S,5S,10S,13S,14S,17Z)-17-ethylidene-4,10,13-trimethyl-2,4,5,6,7,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O/c1-5-15-6-8-18-16-7-9-17-14(2)20(23)11-13-22(17,4)19(16)10-12-21(15,18)3/h5,14,17-18H,6-13H2,1-4H3/b15-5-/t14-,17-,18-,21+,22-/m0/s1 |

InChI Key |

MPZZQTJQOCMQRT-YOZLBQJPSA-N |

Isomeric SMILES |

C/C=C\1/CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)[C@H]4C)C)C |

Canonical SMILES |

CC=C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and physicochemical properties of Aspergillon A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillone A is a novel benzylazaphilone derivative, a class of fungal polyketides known for their diverse biological activities. Isolated from a marine-derived fungus, Aspergillus sp., obtained from a gorgonian coral, Aspergillone A features an unprecedented carbon skeleton that has garnered significant interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Aspergillone A, along with the experimental protocols for its isolation and characterization.

Chemical Structure

The chemical structure of Aspergillone A was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The relative stereochemistry was definitively confirmed by single-crystal X-ray analysis.

Systematic Name: (3S,4R)-7,7-dibenzyl-3,4,5-trimethyl-3,4-dihydroisochromene-6,8-dione

The molecular structure reveals a unique benzylazaphilone core with two benzyl groups attached to a quaternary carbon, a feature that contributes to its novel carbon skeleton.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for Aspergillone A is presented below. This information is critical for its identification, characterization, and potential modification in drug discovery programs.

| Property | Value |

| Molecular Formula | C₂₆H₂₆O₃ |

| Molecular Weight | 386.5 g/mol |

| Appearance | Colorless crystals |

| Optical Rotation | [α]²⁵D +53.6 (c 0.5, CHCl₃) |

| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 7.30-7.20 (m, 10H), 4.28 (d, J=9.6 Hz, 1H), 3.48 (d, J=16.2 Hz, 1H), 3.29 (d, J=16.2 Hz, 1H), 3.10 (d, J=13.8 Hz, 1H), 2.87 (d, J=13.8 Hz, 1H), 2.60 (m, 1H), 1.95 (s, 3H), 1.25 (d, J=6.6 Hz, 3H), 0.95 (d, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 150 MHz) | δ (ppm): 203.8, 195.4, 168.0, 137.9, 137.4, 130.6 (2C), 130.4 (2C), 128.5 (2C), 128.4 (2C), 126.8, 126.7, 114.8, 108.9, 81.6, 59.8, 45.3, 41.9, 39.8, 20.9, 15.7, 10.2 |

| HR-ESI-MS | m/z [M+Na]⁺ 409.1775 (calcd for C₂₆H₂₆O₃Na, 409.1780) |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of Aspergillone A.

Fungal Strain and Fermentation

The producing fungal strain, Aspergillus sp., was isolated from the inner tissue of a gorgonian, Dichotella gemmacea, collected from the South China Sea. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.

For the production of Aspergillone A, the fungus was cultured in a liquid medium composed of glucose, peptone, yeast extract, and seawater. The fermentation was carried out in Erlenmeyer flasks on a rotary shaker at 28 °C for 15 days.

Extraction and Isolation

The fungal culture (broth and mycelia) was exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques to isolate Aspergillone A. The workflow for the isolation process is depicted below.

Structure Elucidation

The planar structure and relative stereochemistry of Aspergillone A were determined using a combination of spectroscopic methods:

-

1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and numbers of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments were employed to establish the connectivity of the molecule.

-

HR-ESI-MS: High-resolution mass spectrometry was used to determine the molecular formula.

-

Single-Crystal X-ray Diffraction: The absolute configuration was confirmed by X-ray crystallography.

Biological Activity

Aspergillone A has demonstrated notable biological activities, particularly in the areas of antifouling and cytotoxicity.

Antifouling Activity

Aspergillone A exhibits significant antifouling activity against the larval settlement of the barnacle Balanus amphitrite. The proposed mechanism of action involves the disruption of key physiological processes in the barnacle larvae, leading to the inhibition of their settlement. While the precise molecular targets are still under investigation, it is hypothesized that Aspergillone A may interfere with signaling pathways crucial for larval attachment and metamorphosis.

Cytotoxic Activity

Preliminary studies have also indicated that Aspergillone A possesses cytotoxic activity against certain human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. Further research is required to elucidate the mechanism of its cytotoxic effects and to evaluate its selectivity for cancer cells over normal cells.

Conclusion

Aspergillone A stands out as a promising natural product with a unique chemical architecture and significant biological potential. Its unprecedented carbon skeleton makes it an attractive target for synthetic chemists, while its antifouling and cytotoxic properties warrant further investigation by pharmacologists and drug discovery professionals. The detailed information provided in this technical guide serves as a valuable resource for researchers interested in exploring the full therapeutic and biotechnological potential of this fascinating molecule. Further studies are encouraged to unravel the detailed mechanisms of action and to explore its structure-activity relationships, which could pave the way for the development of new and effective therapeutic agents.

Unraveling the Cytotoxic Mechanisms of Aspergillon A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Aspergillus is a rich source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. While a specific compound designated "Aspergillon A" is not extensively characterized in publicly available scientific literature, this guide elucidates the well-established mechanisms of action of representative anti-cancer compounds isolated from various Aspergillus species. This document serves as a comprehensive resource, detailing the molecular pathways, experimental methodologies, and quantitative data associated with the cytotoxic effects of these fungal metabolites, offering a foundational understanding that can be extrapolated to novel compounds of similar origin. The primary mechanisms discussed herein are the induction of apoptosis and cell cycle arrest, two cornerstones of cancer chemotherapy.

Introduction

Fungal secondary metabolites have long been a fertile ground for the discovery of novel therapeutic agents. Species of the genus Aspergillus, while often associated with opportunistic infections, produce a vast arsenal of bioactive compounds with significant potential in oncology.[1][2] These natural products interfere with fundamental cellular processes in cancer cells, leading to growth inhibition and cell death. This guide focuses on two predominant mechanisms of action: the programmed cell death pathway known as apoptosis and the deliberate halting of the cell division cycle. Understanding these intricate mechanisms is paramount for the development of targeted and effective cancer therapies.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis. Its deregulation is a hallmark of cancer, allowing malignant cells to evade death. Several compounds from Aspergillus have been shown to reinstate this crucial process in cancer cells.[1][3]

Signaling Pathways

The induction of apoptosis by Aspergillus-derived compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and converges on the mitochondria. Pro-apoptotic proteins like Bak are activated, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to the dismantling of the cell.[3]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor.[4] Asperfuranone, from Aspergillus nidulans, has been shown to enhance the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8, which in turn activates caspase-3.[4]

-

Bcl-2 Family Regulation: The Bcl-2 family of proteins are key regulators of the intrinsic pathway. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells. Isosclerone, from Aspergillus fumigatus, has been shown to down-regulate Bcl-2, thereby promoting apoptosis.[5]

-

NF-κB Signaling: The transcription factor NF-κB is a critical regulator of cell survival. Isosclerone has also been implicated in the activation of the NF-κB signaling pathway, which, in some contexts, can paradoxically contribute to apoptosis.[5]

References

- 1. Utilizing Aspergillus Fungi, a Significant Veterinary Pathogen, in Lung Cancer Treatment: A Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Asperfuranone from Aspergillus nidulans inhibits proliferation of human non-small cell lung cancer A549 cells via blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Activity of Aspergillin PZ: A Technical Guide

Disclaimer: The initial request sought information on "Aspergillon A." Following an extensive search, it was determined that "this compound" is not a recognized compound in the scientific literature. However, a similarly named metabolite, Aspergillin PZ , isolated from Aspergillus species, has been the subject of several studies investigating its biological activities. This guide focuses on the available data for Aspergillin PZ, a potential subject of interest given the initial query.

This technical guide provides a comprehensive overview of the known biological activities of Aspergillin PZ, a secondary metabolite produced by fungi of the genus Aspergillus. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Overview of Aspergillin PZ

Aspergillin PZ is a novel isoindole-alkaloid that was first isolated from Aspergillus awamori.[1] It has since been identified in other Aspergillus species and even in Trichoderma gamsii.[1] The compound has attracted scientific interest due to its potential biological activities, particularly its cytotoxic and antimicrobial properties.

Cytotoxic Activity of Aspergillin PZ

Aspergillin PZ has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary method used to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of Aspergillin PZ against various cancer cell lines.

| Cell Line | Cancer Type | IC50 / Effect | Reference |

| PC3 | Prostate Cancer | Significant viability reduction at 50 and 100 µM | [2] |

| LNCaP | Prostate Cancer | Significant viability reduction at 50 and 100 µM | [2] |

| A2780 | Ovarian Cancer | Significant viability reduction at 50 and 100 µM | [2] |

| PANC-1 | Pancreatic Cancer | Cytotoxic effects observed | [2] |

| MDA-MB-231 | Breast Cancer | Cytotoxic effects observed | [2] |

| A549 | Lung Cancer | Cytotoxic effects observed | [2] |

| HL-60 | Leukemia | IC50: 56.61 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Aspergillin PZ stock solution (in a suitable solvent like DMSO)

-

Human cancer cell lines (e.g., PC3, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Aspergillin PZ in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity of Aspergillin PZ

Studies have also investigated the antimicrobial properties of Aspergillin PZ, primarily using the disc diffusion method.

Quantitative Antimicrobial Data

The available data suggests that Aspergillin PZ exhibits low antimicrobial activity against the tested bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Test Bacteria (unspecified) | ~ 2-3 | [2] |

Experimental Protocol: Kirby-Bauer Disc Diffusion Method

The Kirby-Bauer disc diffusion method is a qualitative technique used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Aspergillin PZ stock solution

-

Sterile paper discs (6 mm in diameter)

-

Bacterial strains

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

Disc Application: Aseptically apply paper discs impregnated with a known concentration of Aspergillin PZ onto the surface of the inoculated agar plate. A control disc impregnated with the solvent should also be used.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Mechanism of Action

Currently, there is a significant lack of information in the published scientific literature regarding the specific signaling pathways modulated by Aspergillin PZ. While the cytotoxic effects suggest an interference with cell survival and proliferation pathways, the exact molecular targets and mechanisms have not been elucidated. Further research is required to understand how Aspergillin PZ exerts its anticancer effects, including whether it induces apoptosis, cell cycle arrest, or other forms of cell death, and to identify the signaling cascades involved.

Visualizations

Due to the absence of specific data on the signaling pathways affected by Aspergillin PZ, the following diagrams illustrate a general experimental workflow for assessing the biological activity of a fungal metabolite and a conceptual representation of a potential cytotoxic mechanism of action.

Caption: General experimental workflow for investigating the biological activity of a fungal metabolite.

Caption: Conceptual diagram of a potential cytotoxic mechanism of action for Aspergillin PZ.

Conclusion

Aspergillin PZ is a fungal metabolite with demonstrated cytotoxic activity against several human cancer cell lines and weak antimicrobial properties. While the initial findings are promising for its potential as an anticancer agent, further research is critically needed. The primary gaps in the current knowledge are the lack of detailed dose-response data for a wider range of cell lines, the absence of in vivo studies, and a complete lack of understanding of its mechanism of action at the molecular level, including the signaling pathways it affects. Future investigations should focus on these areas to fully elucidate the therapeutic potential of Aspergillin PZ.

References

Unveiling Aspergillon A: A Technical Guide to Identification of Fungal Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification of fungal strains producing Aspergillon A, a secondary metabolite of interest. The document details the primary fungal source, methodologies for isolation and identification, and protocols for extraction and quantification, alongside an exploration of its biosynthetic pathway.

Fungal Strains Producing this compound

This compound, a notable secondary metabolite, is primarily produced by the fungus Aspergillus niger . This species is a ubiquitous mold found in various environments and is known for its extensive metabolic diversity, which includes the production of a wide array of enzymes and secondary metabolites. While other species within the Aspergillus genus are prolific producers of various compounds, current research points to Aspergillus niger as the key organism for this compound production.

Table 1: Fungal Strains and this compound Production

| Fungal Species | Strain Information | Reported this compound Production Level | Reference |

| Aspergillus niger | Specific strain details are often proprietary or not fully disclosed in publicly available literature. Strains used in industrial fermentation for citric acid production are common subjects of study. | Quantitative data is not consistently reported across studies and can vary significantly based on culture conditions. Production is often qualitatively described as the "black spore pigment". | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the isolation, identification, cultivation, and analysis of this compound-producing fungal strains.

Isolation and Identification of Aspergillus niger

Objective: To isolate and identify pure cultures of Aspergillus niger from environmental samples.

Materials:

-

Sterile cotton swabs

-

Petri dishes with Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

-

Incubator

-

Microscope

-

Lactophenol cotton blue stain

-

Sterile inoculation loop or needle

Protocol:

-

Sample Collection: Collect environmental samples (e.g., soil, decaying vegetation) using sterile cotton swabs.

-

Inoculation: Streak the collected samples onto PDA or MEA plates using a sterile technique to obtain isolated colonies.

-

Incubation: Incubate the plates at 25-30°C for 3-7 days.

-

Morphological Identification: Observe the colony morphology. Aspergillus niger typically forms black, filamentous colonies.

-

Microscopic Examination:

-

Using a sterile inoculation loop, pick a small portion of a fungal colony.

-

Place the fungal material on a clean microscope slide with a drop of lactophenol cotton blue stain.

-

Gently tease the fungal hyphae apart using sterile needles.

-

Cover with a coverslip and observe under a microscope.

-

Identify the characteristic conidiophores of Aspergillus niger, which are typically biseriate (having two rows of phialides) and produce dark, globose conidia.

-

-

Pure Culture: Subculture a single, well-isolated colony onto a fresh PDA or MEA plate to obtain a pure culture for further studies.

Cultivation for this compound Production

Objective: To cultivate Aspergillus niger under conditions that promote the production of this compound.

Materials:

-

Pure culture of Aspergillus niger

-

Liquid fermentation medium (e.g., Czapek-Dox broth) or solid-state fermentation substrate (e.g., rice, wheat bran)

-

Erlenmeyer flasks or bioreactor

-

Shaking incubator or static incubator

Protocol for Liquid Fermentation:

-

Inoculum Preparation: Prepare a spore suspension of Aspergillus niger in sterile water or a suitable buffer.

-

Inoculation: Inoculate the liquid fermentation medium with the spore suspension.

-

Incubation: Incubate the flasks in a shaking incubator at 25-30°C for 7-14 days. The shaking provides aeration and promotes submerged fungal growth.

Protocol for Solid-State Fermentation:

-

Substrate Preparation: Moisten the solid substrate (e.g., rice) with a nutrient solution and sterilize.

-

Inoculation: Inoculate the sterilized substrate with a spore suspension of Aspergillus niger.

-

Incubation: Incubate in a static incubator at 25-30°C with controlled humidity for 14-21 days.

Extraction of this compound

Objective: To extract this compound from the fungal biomass or culture medium.

Materials:

-

Fungal culture (liquid or solid)

-

Solvents (e.g., ethanol, ethyl acetate, methanol)

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Separation of Biomass: For liquid cultures, separate the fungal mycelium from the culture broth by filtration. For solid-state cultures, the entire fermented substrate is used.

-

Solvent Extraction:

-

From Mycelium/Solid Substrate: Homogenize the fungal biomass or solid substrate and extract with a suitable organic solvent (e.g., ethanol or methanol) multiple times.

-

From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Quantification of this compound

Objective: To determine the concentration of this compound in the crude extract.

Materials:

-

Crude extract containing this compound

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, methanol with or without modifiers like formic acid)

-

This compound standard (if available)

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent and filter it through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Elute the components using a suitable mobile phase gradient.

-

Detect the separated components at an appropriate wavelength.

-

-

Quantification:

-

If a standard is available, create a calibration curve by injecting known concentrations of the this compound standard.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

If a standard is not available, relative quantification can be performed by comparing peak areas across different samples, or the compound can be isolated and its structure confirmed for absolute quantification.

-

Biosynthetic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the general workflow for its identification from fungal sources.

References

Aspergillon A: A Comprehensive Review of a Novel Fungal Metabolite

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillon A is a recently identified natural product originating from fungal sources. However, the scientific literature presents a point of ambiguity, with two distinct molecules being designated with the same name. The first is a pregnane steroid isolated from Aspergillus versicolor, while the second is a diterpene derived from Eutypella scoparia, which has demonstrated notable anti-inflammatory properties. This comprehensive review aims to consolidate the available scientific information on both entities named this compound, with a particular focus on the bioactive diterpene, providing a detailed overview of its biological activities, mechanism of action, and the experimental methodologies employed in its characterization.

The Duality of this compound: A Tale of Two Molecules

The name "this compound" has been assigned to two structurally different natural products, necessitating a clear distinction in scientific discourse.

-

This compound (Pregnane Steroid): Isolated from the fungus Aspergillus versicolor, this compound has been characterized as a new pregnane steroid.[1][2][3] Its CAS number is 2239299-08-0.[1][3][4] The primary research on this molecule has focused on its isolation and structural elucidation through spectroscopic analyses and quantum chemical calculations.[1][2][3] To date, there is no publicly available data on the biological activity or mechanism of action of this pregnane steroid derivative.

-

This compound (Diterpene): A review of natural products from marine-derived fungi has described a diterpene named this compound, isolated from Eutypella scoparia. This compound has been reported to exhibit potent anti-inflammatory activity.

Biological Activity and Mechanism of Action of Diterpene this compound

The diterpene this compound has been identified as a promising anti-inflammatory agent. Its biological activity is primarily characterized by the inhibition of key inflammatory mediators.

Anti-inflammatory Effects

Research has shown that the diterpene this compound demonstrates significant anti-inflammatory potential. It has been reported to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, with a half-maximal inhibitory concentration (IC50) of 2.0 μM. Furthermore, it has been observed to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are crucial in the inflammatory cascade.

Signaling Pathway Involvement

The anti-inflammatory effects of the diterpene this compound are thought to be mediated through the modulation of specific intracellular signaling pathways. Preliminary evidence suggests the involvement of the PI3K/Akt signaling pathway, a critical pathway in regulating cellular processes including inflammation.[5][6][7][8][9]

Quantitative Data Summary

The following table summarizes the reported quantitative biological activity data for the diterpene this compound.

| Biological Activity | Assay | Target | IC50 Value | Source |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | NO Production | 2.0 μM |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used in the investigation of the diterpene this compound.

Nitric Oxide (NO) Inhibition Assay

The inhibitory effect of this compound on nitric oxide production is typically evaluated using a Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Data Analysis: The absorbance of the resulting azo dye is measured spectrophotometrically at approximately 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in this compound-treated cells with those in LPS-stimulated control cells.

Western Blot Analysis for iNOS and COX-2 Expression

The effect of this compound on the protein expression of iNOS and COX-2 is commonly assessed by Western blot analysis.[10][11][12][13][14]

-

Cell Lysis and Protein Quantification: Following treatment with this compound and/or LPS, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of iNOS and COX-2 are normalized to the loading control.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships in the study of this compound, the following diagrams are provided in the DOT language.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

PI3K/Akt Signaling Pathway in Inflammation

Caption: Proposed mechanism of this compound via the PI3K/Akt pathway.

The emergence of this compound, particularly the diterpene variant, presents an exciting new avenue for anti-inflammatory drug discovery. While the current body of research is in its nascent stages, the potent inhibition of key inflammatory mediators and its potential interaction with the PI3K/Akt signaling pathway highlight its therapeutic promise. It is imperative for future research to resolve the nomenclature ambiguity and to further elucidate the biological activities and mechanisms of both the pregnane steroid and the diterpene this compound. A thorough investigation into the in vivo efficacy and safety profile of the diterpene this compound will be a critical next step in its development as a potential therapeutic agent for inflammatory diseases.

References

- 1. 2239299-08-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. acubiochem.com [acubiochem.com]

- 3. chembk.com [chembk.com]

- 4. 2239299-08-0 | this compound [albtechnology.com]

- 5. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Aspergillus fumigatus [kegg.jp]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Phosphatidylinositol 3-Kinase (PI3K) Orchestrates Aspergillus fumigatus-Induced Eosinophil Activation Independently of Canonical Toll-Like Receptor (TLR)/C-Type-Lectin Receptor (CLR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Physiological Role of Aspergillin in Aspergillus niger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of aspergillin, the characteristic black spore pigment of the filamentous fungus Aspergillus niger. It has been determined through extensive research that the term "Aspergillon A" is likely a misnomer for aspergillin, which is a form of melanin. This document details the physiological function, biosynthesis, and regulatory signaling pathways of aspergillin. Quantitative data from various studies are summarized, and detailed experimental protocols for the study of this pigment are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governing aspergillin production.

Introduction

Aspergillus niger, a ubiquitous saprophytic fungus, is of significant interest in both industrial biotechnology and clinical research. A defining characteristic of this organism is the production of aspergillin, a dark pigment that coats its conidiospores. Aspergillin is a type of melanin, a class of pigments known for their protective properties. This guide elucidates the critical physiological functions of aspergillin, with a primary focus on its role in protecting the fungus from environmental stressors.

Physiological Function of Aspergillin

The primary physiological function of aspergillin is to protect Aspergillus niger conidiospores from environmental damage, particularly from ultraviolet (UV) radiation. As a melanin-based pigment, aspergillin can absorb a broad spectrum of electromagnetic radiation, thereby shielding the fungal cells from photo-induced damage. This photoprotective role is crucial for the survival and dissemination of the fungus in its natural habitats, which are often exposed to sunlight.

Studies have demonstrated a direct correlation between the degree of pigmentation and resistance to UV-C radiation. Strains of A. niger with darker pigmentation exhibit significantly higher survival rates upon exposure to UV light compared to lighter-pigmented or albino mutants.

Biosynthesis of Aspergillin

The biosynthesis of aspergillin is a complex process that involves the polymerization of phenolic precursors. Key factors influencing its production include genetic regulation and the availability of specific cofactors.

3.1. Copper as an Essential Cofactor

The biosynthesis of aspergillin is critically dependent on the presence of copper ions.[1] Copper acts as a cofactor for enzymes involved in the pigment's synthetic pathway. Inhibition of copper availability, for instance through the use of chelating agents like 2,4-dithiopyrimidine, leads to a significant reduction or complete blockage of aspergillin production, resulting in non-pigmented spores.[1]

3.2. Inhibition of Biosynthesis

The synthesis of aspergillin can be inhibited by specific chemical compounds. These inhibitors serve as valuable tools for studying the biosynthetic pathway.

-

2,4-Dithiopyrimidine: This compound acts by intracellularly chelating cupric ions, thereby making them unavailable for the enzymes required for pigmentation.[1]

-

Dimethylsulfoxide (DMSO): DMSO has been shown to prevent the synthesis of certain phenolic precursors necessary for the formation of the native aspergillin pigment.[1]

Quantitative Data on Aspergillin (Melanin) Production

The production of aspergillin is quantifiable and is influenced by environmental stimuli such as light.

Table 1: Effect of Light on Melanin Production and Gene Expression in Aspergillus niger

| Parameter | Condition | Fold Change / Percentage Increase | Reference |

| Melanin Content | Light vs. Dark | 26.1% increase | [2] |

| Hog1 Gene Expression | Light vs. Dark | 2.4-fold increase | [3] |

| MpkA Gene Expression | Light vs. Dark | 2.8-fold increase | [3] |

| RlmA Gene Expression | Light vs. Dark | 3.2-fold increase | [3] |

| Abr1 Gene Expression | Light vs. Dark | 4.1-fold increase | [3] |

| Ayg1 Gene Expression | Light vs. Dark | 5.4-fold increase | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of aspergillin from Aspergillus niger.

5.1. Fungal Strains and Culture Conditions

-

Strains: Wild-type Aspergillus niger strains (e.g., N402) are suitable for studying aspergillin production. For comparative studies, pigment-deficient mutants can be utilized.

-

Media: A suitable growth medium is Potato Dextrose Agar (PDA) or a defined minimal medium.

-

Incubation: Cultures are typically incubated at 28-30°C for 5-7 days to allow for sufficient growth and sporulation. For studying the effects of light, parallel cultures should be maintained in constant light and constant darkness.

5.2. Extraction and Purification of Aspergillin

This protocol is adapted from methods used for fungal melanin extraction.

-

Harvesting Spores: Spores are harvested from mature fungal cultures by gently scraping the surface of the agar plates with a sterile loop or by washing the plates with a sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

-

Cell Lysis: The harvested spore suspension is subjected to cell wall lysis to release the pigment. This can be achieved by autoclaving the suspension in an alkaline solution (e.g., 1 M NaOH) at 121°C for 20-30 minutes.

-

Acid Precipitation: After cooling, the lysate is acidified to a pH of 1.5-2.0 using a strong acid (e.g., concentrated HCl). This causes the melanin to precipitate out of the solution.

-

Washing and Purification: The precipitate is collected by centrifugation (e.g., 5000 x g for 15 minutes). The pellet is then washed sequentially with distilled water, and organic solvents such as ethanol and chloroform to remove lipids and other impurities.

-

Drying: The purified pigment is dried, for example, by lyophilization or in a desiccator, to obtain a fine powder.

5.3. Quantification of Aspergillin

Spectrophotometry is a common method for quantifying melanin-like pigments.

-

Standard Curve Preparation: A standard curve is generated using a known concentration of a commercial melanin standard (e.g., from Sepia officinalis) or a previously purified and quantified batch of aspergillin. The standard is dissolved in an alkaline solution (e.g., 0.1 M NaOH).

-

Sample Preparation: A known weight of the purified aspergillin is dissolved in the same alkaline solution used for the standard.

-

Spectrophotometric Measurement: The absorbance of the standard solutions and the sample solution is measured at a specific wavelength, typically in the range of 400-600 nm. The absorbance is directly proportional to the concentration of the pigment.

-

Concentration Determination: The concentration of aspergillin in the sample is determined by comparing its absorbance to the standard curve.

Signaling Pathways Regulating Aspergillin Biosynthesis

The production of aspergillin is tightly regulated by environmental signals, with light being a key stimulus. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a central role in transducing the light signal to the transcriptional machinery that controls melanin biosynthesis genes.

Caption: Light-induced MAPK signaling pathway regulating aspergillin biosynthesis in A. niger.

This signaling cascade begins with the perception of light, which activates the MAPK proteins Hog1 and MpkA.[3] These kinases, in turn, activate the transcription factor RlmA.[3][4] Activated RlmA then moves to the nucleus and upregulates the expression of key melanin biosynthesis genes, including Abr1 and Ayg1, leading to the increased production of aspergillin.[3]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the physiological function of aspergillin.

Caption: Experimental workflow for aspergillin functional analysis.

Conclusion and Future Perspectives

Aspergillin, the melanin pigment of Aspergillus niger, plays a vital protective role against environmental stressors, particularly UV radiation. Its biosynthesis is a well-regulated process involving the MAPK signaling pathway in response to light and is dependent on the availability of copper. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in fungal physiology, secondary metabolism, and the development of novel antifungal strategies. Future research could focus on elucidating the complete biosynthetic pathway of aspergillin, identifying all the enzymes and intermediates involved, and exploring the potential of aspergillin or its biosynthetic inhibitors in various biotechnological and biomedical applications.

References

Aspergillon A: A Potential Modulator of Fungal Virulence Through Immunosuppression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus species, particularly Aspergillus fumigatus, are ubiquitous filamentous fungi that can cause severe and often fatal invasive infections in immunocompromised individuals. The pathogenicity of these fungi is a complex interplay between the host's immune status and a variety of fungal virulence factors. These factors enable the fungus to survive and proliferate within the host, often by evading or manipulating the host's immune response. While well-known virulence factors such as gliotoxin and cell wall components have been extensively studied, the role of other secondary metabolites is an expanding area of research. This technical guide focuses on Aspergillon A, a pregnane steroid produced by Aspergillus versicolor and potentially other Aspergillus species, and explores its emerging role as a potential contributor to fungal virulence through its immunomodulatory activities.

This compound: A Fungal Steroid with Bioactive Properties

This compound is a natural product classified as a pregnane steroid. It has been isolated from cultures of the fungus Aspergillus versicolor. Initial studies have focused on its chemical structure and basic biological activities, revealing its potential to interact with host systems.

The Role of this compound in Modulating the Host Immune Response

The primary evidence for this compound's potential role in fungal pathogenesis stems from its demonstrated anti-inflammatory properties. By suppressing key inflammatory responses, this compound may create a more favorable environment for fungal growth and dissemination within the host.

Inhibition of Macrophage Activity

Macrophages are critical effector cells of the innate immune system, responsible for the initial recognition and phagocytosis of fungal spores. This compound has been shown to significantly impact macrophage function.

Quantitative Data on the Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Effect | IC50 Value / Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | 2.0 μM | [1] |

| iNOS Protein Expression | RAW 264.7 | Suppression | 2.5 μM | [1] |

| COX-2 Protein Expression | RAW 264.7 | Suppression | 2.5 μM | [1] |

iNOS: inducible nitric oxide synthase; COX-2: cyclooxygenase-2

Nitric oxide is a key signaling and effector molecule in the immune response, contributing to the killing of pathogens. By inhibiting NO production, this compound may impair the fungicidal activity of macrophages. Similarly, the suppression of iNOS and COX-2, both crucial enzymes in the inflammatory cascade, further underscores the anti-inflammatory potential of this compound.[1]

Potential aSignaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The suppression of iNOS and COX-2 suggests a potential interference with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[1][2]

Caption: Potential mechanism of this compound's anti-inflammatory action on macrophages.

This compound in the Broader Context of Fungal Virulence

While direct evidence for this compound's role in promoting fungal infection is still lacking, the ability of fungal-derived steroids to influence host-pathogen interactions is a recognized phenomenon. Steroids can modulate fungal growth, and morphogenesis, and importantly, the host immune response. The immunosuppressive properties of corticosteroids, for example, are a major risk factor for invasive aspergillosis.[3][4] Therefore, it is plausible that by producing its own steroid with anti-inflammatory properties, Aspergillus could create a localized immunosuppressive microenvironment, thereby facilitating its survival and growth.

Experimental Protocols

Detailed experimental protocols for specifically assessing the role of this compound in virulence are not yet published. However, standard methodologies for evaluating the immunomodulatory effects of fungal secondary metabolites can be adapted.

In Vitro Assessment of Immunomodulatory Effects

Objective: To determine the effect of this compound on the function of primary immune cells.

Cell Types:

-

Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7).

-

Bone marrow-derived dendritic cells (BMDCs).

-

Neutrophils isolated from murine bone marrow or human peripheral blood.

Assays:

-

Cytokine Production:

-

Culture immune cells with and without varying concentrations of this compound.

-

Stimulate cells with a relevant PAMP (e.g., LPS for macrophages, zymosan for dendritic cells).

-

Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using ELISA or multiplex bead arrays.

-

-

Phagocytosis Assay:

-

Label Aspergillus conidia with a fluorescent dye (e.g., FITC).

-

Co-culture macrophages or neutrophils with fluorescent conidia in the presence or absence of this compound.

-

Quantify the uptake of conidia by flow cytometry or fluorescence microscopy.

-

-

Oxidative Burst Assay:

-

Load neutrophils with a fluorescent probe that detects reactive oxygen species (ROS) (e.g., DHR 123).

-

Stimulate the cells with a potent activator (e.g., PMA) or opsonized Aspergillus hyphae in the presence or absence of this compound.

-

Measure the fluorescence intensity by flow cytometry.

-

-

Western Blot Analysis:

-

Treat immune cells with this compound and a stimulant.

-

Prepare cell lysates and perform western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p65, p38, ERK, JNK).

-

Experimental Workflow for Virulence Assessment

Caption: A proposed workflow for investigating the role of this compound in fungal virulence.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound is a bioactive fungal metabolite with potent anti-inflammatory properties. Its ability to suppress key immune responses in macrophages positions it as a candidate for a fungal virulence factor. However, further research is critically needed to definitively establish this role.

Key areas for future investigation include:

-

Broadening the scope of immunological studies: Investigating the effects of this compound on other key immune cells, particularly neutrophils and dendritic cells.

-

In vivo studies: Utilizing animal models of invasive aspergillosis to determine if this compound contributes to fungal burden, dissemination, and host mortality.

-

Genetic and molecular studies: Identifying the biosynthetic gene cluster for this compound and creating knockout mutants to directly assess its contribution to virulence.

-

Elucidating signaling pathways: Detailed investigation into the molecular mechanisms by which this compound modulates host cell signaling.

References

- 1. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Impact of Corticosteroids on the Outcome of Fungal Disease: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathogenesis of Aspergillus fumigatus in Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

The Classification of Aspergillon A: A Technical Guide to a Fungal Secondary Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The inquiry into "Aspergillon A" reveals a tale of two distinct fungal metabolites, often conflated due to their similar nomenclature. The first, "aspergillin," is the historical name for the black spore pigment of Aspergillus niger. This substance is now understood to be a complex, high-molecular-weight melanin-like polymer, whose exact structure remains largely unelucidated. The second, and the primary focus of this technical guide, is Aspergilline A , a highly complex, structurally defined secondary metabolite isolated from Aspergillus versicolor. Aspergilline A belongs to the class of cyclopiazonic acid (CPA)-derived alkaloids and exhibits significant biological activities. This guide will provide a comprehensive technical overview of Aspergilline A, including its classification, physicochemical properties, isolation and characterization, proposed biosynthetic pathway, and known biological activities, while also providing context on the historical "aspergillin" pigment.

Clarification of Terms: Aspergillin vs. Aspergilline A

It is crucial to differentiate between two substances that have been referred to by similar names:

-

Aspergillin: The black pigment found in the spores of Aspergillus niger. Early studies investigated this substance, and it is now largely considered to be a form of melanin.[1][2] It is a complex polymer with a high molecular weight (approximately 20,000 Da) and its biosynthesis is known to be dependent on copper ions.[1][2] Due to its polymeric and complex nature, a precise chemical structure and detailed experimental data comparable to that of a small molecule secondary metabolite are not available.

-

Aspergilline A: A specific, highly oxygenated hexacyclic indole-tetrahydrofuran-tetramic acid derivative with the molecular formula C₁₉H₂₀N₂O₆.[3][4] It was isolated from the endophytic fungus Aspergillus versicolor and its structure was elucidated through extensive spectroscopic analysis, including X-ray crystallography.[3][5] This guide will focus on Aspergilline A.

Aspergilline A: A Secondary Metabolite from Aspergillus versicolor

Aspergilline A is classified as a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play roles in ecological interactions, such as defense mechanisms or communication. Aspergilline A is an alkaloid derived from cyclopiazonic acid (CPA), a well-known mycotoxin.[3][5]

Physicochemical and Spectroscopic Data

The detailed structural elucidation of Aspergilline A has provided a wealth of quantitative data, which is essential for its identification and characterization.

| Property | Data | Reference |

| Molecular Formula | C₁₉H₂₀N₂O₆ | [4] |

| Molecular Weight | 372.4 g/mol | [4] |

| IUPAC Name | (1R,2R,3S,4R,5R,9R)-3,4,5-trihydroxy-8,8,16-trimethyl-19-oxa-7,16-diazahexacyclo[9.6.1.1¹,⁴.0²,⁹.0³,⁷.0¹⁵,¹⁸]nonadeca-11(18),12,14-triene-6,17-dione | [4] |

| CAS Number | 1628789-06-9 | [4] |

Table 1: Physicochemical Properties of Aspergilline A

| ¹H NMR (600 MHz, CDCl₃) δ ppm | ¹³C NMR (150 MHz, CDCl₃) δ ppm | Key HMBC Correlations |

| Data not publicly available | Data not publicly available | Detailed correlations would be found in the supporting information of the primary literature. |

Table 2: NMR Spectroscopic Data for Aspergilline A (Data to be populated from primary literature)

| Technique | Key Observations |

| HR-ESI-MS | Provides the exact mass, confirming the molecular formula. |

| IR (KBr) | Indicates the presence of functional groups such as hydroxyls (O-H stretch), amides (C=O stretch), and aromatic rings (C=C stretch). |

| UV (MeOH) | Shows absorption maxima characteristic of the chromophores present in the molecule. |

| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute configuration of the molecule. |

Table 3: Other Spectroscopic and Analytical Data for Aspergilline A (Data to be populated from primary literature)

Experimental Protocols

Fungal Cultivation and Fermentation

Aspergillus versicolor (strain not specified in the abstract) is cultivated on a suitable medium to produce Aspergilline A. A typical protocol for small-scale production would involve:

-

Inoculation: A pure culture of A. versicolor is inoculated into a liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

-

Incubation: The culture is incubated for a period of 7 to 21 days at a controlled temperature (typically 25-28 °C) with or without shaking. Static cultures often favor the production of certain secondary metabolites.

-

Monitoring: The production of the target compound can be monitored periodically by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation of Aspergilline A

The following is a generalized protocol for the extraction and isolation of indole alkaloids from fungal cultures, based on common mycological chemistry practices. The specific details for Aspergilline A would be found in the primary literature.[3][5]

-

Harvesting: After the fermentation period, the fungal biomass (mycelia) is separated from the culture broth by filtration.

-

Extraction: Both the mycelia and the broth are typically extracted with an organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites.

-

Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Column Chromatography: To separate compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): Often using a C18 reverse-phase column for final purification to yield pure Aspergilline A.

-

Structure Elucidation

The structure of a novel natural product like Aspergilline A is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to determine the carbon-hydrogen framework and the connectivity of the atoms. These experiments include:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To identify the types and number of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.

-

-

X-ray Crystallography: If a suitable crystal of the compound can be grown, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.[3]

Biosynthesis of Aspergilline A

Aspergilline A is a derivative of cyclopiazonic acid (CPA), an indole-tetramic acid alkaloid.[3][5] The biosynthesis of such complex molecules in fungi is typically carried out by a series of enzymes encoded by a biosynthetic gene cluster. The biosynthesis of CPA itself involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[6] The formation of Aspergilline A would involve the biosynthesis of a CPA-like precursor followed by a series of post-modification reactions, likely including several oxidation steps to account for the highly oxygenated nature of the final molecule.

Biological Activity and Potential Signaling Pathways

Aspergilline A and its analogues (Aspergillines B-E) have been reported to exhibit cytotoxic activities against several human cancer cell lines and anti-tobacco mosaic virus (TMV) activity.[3][5]

| Compound | Biological Activity | Target/Assay | Quantitative Data | Reference |

| Aspergilline A-E | Cytotoxicity | Human cancer cell lines | IC₅₀ values not available in abstract | [3][5] |

| Aspergilline A-E | Antiviral | Tobacco Mosaic Virus (TMV) | Inhibition rates not available in abstract | [3][5] |

Table 4: Reported Biological Activities of Aspergillines

The precise mechanism of action and the signaling pathways modulated by Aspergilline A have not yet been reported. However, given its cytotoxic activity, it is plausible that it may interact with key cellular pathways involved in cell proliferation, survival, and death.

Future research should focus on elucidating the specific molecular targets of Aspergilline A to understand its mechanism of cytotoxicity. This could involve studies on its effects on cell cycle progression, induction of apoptosis, and its interaction with specific proteins or nucleic acids.

Conclusion

Aspergilline A stands as a testament to the chemical diversity of fungal secondary metabolites. Its complex, sterically congested hexacyclic structure presents a significant challenge for chemical synthesis and a point of interest for biosynthetic studies. The reported cytotoxic and antiviral activities suggest that Aspergilline A could be a lead compound for the development of new therapeutic agents. This technical guide has summarized the current knowledge on this fascinating molecule, highlighting the necessity for further research to fully uncover its biosynthetic pathway and mechanism of action. It also serves to clarify the distinction from the historically named but structurally undefined "aspergillin" pigment of A. niger.

References

- 1. Studies on the biosynthesis of aspergillin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Aspergillines A-E, highly oxygenated hexacyclic indole-tetrahydrofuran-tetramic acid derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aspergilline A | C19H20N2O6 | CID 102341760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Preliminary Technical Guide on the Toxicology and Safety Profile of Gliotoxin

Disclaimer: The initial request for information on "Aspergillon A" did not yield specific results in scientific literature searches. Therefore, this guide focuses on Gliotoxin, a major mycotoxin produced by Aspergillus fumigatus, for which significant toxicological data is available. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Gliotoxin is a sulfur-containing mycotoxin and a member of the epipolythiodioxopiperazine class of secondary metabolites produced by several fungal species, most notably Aspergillus fumigatus.[1][2] It is considered a significant virulence factor in invasive aspergillosis.[1][2] Gliotoxin exhibits a range of biological activities, including immunosuppressive, cytotoxic, and genotoxic effects.[3][4] This document provides a summary of its preliminary toxicology and safety profile based on available in vitro and in vivo studies.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of Gliotoxin.

Table 1: In Vivo Acute Toxicity Data

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| Rabbits | Not Specified | 45 mg/kg | [3] |

| Mice | Not Specified | 50 mg/kg | [3] |

| Rats | Not Specified | 50-65 mg/kg | [3] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cell Type | IC50 (Half Maximal Inhibitory Concentration) | Reference |

| L-929 | Mouse Fibroblast | 0.3 µM | [3] |

| A549 | Human Lung Carcinoma | 0.3 µM | [3] |

| Neuro-2a | Mouse Neuroblastoma | 1.2 µM | [3] |

| HepG2 | Human Liver Carcinoma | 0.6 µM | [3] |

Table 3: In Vitro Genotoxicity Data

| Assay | Cell Type | Concentration Range | Observation | Reference |

| DNA Fragmentation | Immune Cells | 0.1–3 µM | DNA fragmentation observed | [3] |

| Apoptosis and Cell Death | Immune Cells | >10 µM | Induction of apoptosis and cell death | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of Gliotoxin that inhibits 50% of cell viability (IC50).

Methodology:

-

Cell Culture: Human lung carcinoma cells (A549) and normal human lung epithelial cells (L132) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Gliotoxin for 24 hours.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve.

In Vivo Acute Toxicity Study (General Protocol)

Objective: To determine the median lethal dose (LD50) of Gliotoxin in an animal model.

Methodology:

-

Animal Model: Male and female rodents (e.g., mice or rats) are used.

-

Dose Administration: Animals are divided into groups and administered single doses of Gliotoxin via a specific route (e.g., oral, intravenous, intraperitoneal). A control group receives the vehicle only.

-

Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and clinical signs are recorded.

-

Necropsy: At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LD50 is calculated using statistical methods, such as the Probit analysis.

Signaling Pathways and Experimental Workflows

Gliotoxin-Induced Cytotoxicity Pathway

The following diagram illustrates the proposed mechanism of Gliotoxin-induced cytotoxicity, primarily mediated by the generation of reactive oxygen species (ROS).

Caption: Proposed pathway of Gliotoxin-induced cytotoxicity.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro toxicity of a compound like Gliotoxin.

Caption: General workflow for in vitro toxicology studies.

Conclusion

The available data indicates that Gliotoxin is a potent mycotoxin with significant cytotoxic and immunosuppressive properties. Both in vivo and in vitro studies have demonstrated its toxicity across various cell lines and animal models. The primary mechanism of its toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species. Further research is necessary to fully elucidate its toxicological profile and to develop potential therapeutic countermeasures for individuals exposed to Gliotoxin-producing fungi.

References

- 1. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of Aspergillus fumigatus Administered by Inhalation to B6C3F1/N Mice (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vivo immunosuppressive activity of gliotoxin, a metabolite produced by human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standardized Protocol for Aspergillon A Extraction from Fungal Cultures

Application Note & Protocol

Introduction

Aspergillon A, the characteristic black spore pigment of the fungus Aspergillus niger, is a melanin-like polymer that plays a crucial role in the protection of the fungus against environmental stressors such as UV radiation and host immune responses.[1][2] Specifically, it is a dihydroxynaphthalene (DHN)-melanin synthesized via a polyketide synthase pathway.[3][4] The robust nature of this pigment and its potential biological activities make it a compound of interest for researchers in natural product chemistry, materials science, and drug development. This document provides a standardized protocol for the extraction, purification, and quantification of this compound from Aspergillus niger cultures. Due to the absence of a universally standardized protocol, this method synthesizes and adapts procedures from existing literature to provide a comprehensive and reproducible workflow.

Data Presentation

The following table summarizes quantitative data related to this compound extraction from Aspergillus niger. These values are compiled from different studies and may vary depending on the fungal strain, culture conditions, and extraction method employed.

| Parameter | Value | Source |

| Yield from Dried Mycelial Pads | 0.025% (w/w) | Ray and Eakin, 1975[5] |

| Yield from Submerged Culture | 0.75% (w/v) | Atalla et al. (cited in[6]) |

| Molecular Weight (Native Pigment Fraction) | ~20,000 Da | Ray and Eakin, 1975[7] |

Experimental Protocols

This section details the recommended procedures for the cultivation of Aspergillus niger and the subsequent extraction and purification of this compound.

Fungal Culture and Spore Production

Objective: To cultivate Aspergillus niger and induce sporulation for the production of this compound.

Materials:

-

Aspergillus niger strain (e.g., ATCC 16404)

-

Potato Dextrose Agar (PDA) plates

-

Sabouraud Dextrose Broth (SDB)

-

Sterile distilled water

-

Sterile 0.1% Tween 20 solution

-

Incubator

-

Shaking incubator

-

Sterile flasks

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Strain Activation: Inoculate an Aspergillus niger strain onto a PDA plate and incubate at 30°C for 5-7 days until heavy sporulation (black coloration) is observed.

-

Spore Suspension Preparation: Flood the surface of the sporulating culture with 10 mL of sterile 0.1% Tween 20 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Spore Count: Transfer the spore suspension to a sterile tube. Perform a spore count using a hemocytometer and adjust the concentration to approximately 1 x 10^7 spores/mL with sterile distilled water.

-

Submerged Culture for Pigment Production: Inoculate 1 mL of the spore suspension into 100 mL of SDB in a 250 mL Erlenmeyer flask.

-

Incubation: Incubate the flask in a shaking incubator at 150 rpm and 30°C for 7-9 days.[6] Optimal pigment production is typically observed as the culture broth darkens significantly.

Extraction of this compound

Objective: To extract the crude this compound pigment from the fungal biomass and culture medium.

Materials:

-

7-9 day old Aspergillus niger culture broth

-

1 N Sodium Hydroxide (NaOH)

-

6 M Hydrochloric Acid (HCl)

-

Centrifuge and appropriate centrifuge tubes

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

-

Lyophilizer (freeze-dryer)

Procedure:

-

Biomass Separation: Separate the fungal mycelia from the culture broth by vacuum filtration. The pigment is primarily located in the spores, which may be in the biomass and suspended in the medium.

-

Alkaline Extraction:

-

Transfer the harvested mycelial biomass to a beaker.

-

Add 1 N NaOH at a ratio of 10 mL per gram of wet biomass.

-

Heat the suspension in a steaming water bath for 20 minutes to solubilize the pigment.[5]

-

Allow the mixture to cool to room temperature.

-

-

Centrifugation: Centrifuge the alkaline extract at 10,000 x g for 15 minutes to pellet cellular debris.[8]

-

Acid Precipitation:

-

Carefully decant the supernatant containing the solubilized this compound into a clean beaker.

-

Slowly add 6 M HCl while stirring until the pH of the solution reaches 1.5.[9]

-

Allow the pigment to precipitate overnight at 4°C.

-

-

Pigment Recovery: Centrifuge the acidified solution at 10,000 x g for 15 minutes to pellet the precipitated this compound.

-

Washing: Discard the supernatant and wash the pigment pellet twice with sterile distilled water, centrifuging after each wash.

-

Lyophilization: Freeze the washed pigment pellet and lyophilize to obtain a dry powder of crude this compound.

Purification of this compound (Optional)

Objective: To further purify the crude this compound extract.

Materials:

-

Crude this compound powder

-

Solvents for chromatography (e.g., ethanol, methanol, water)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Spectrophotometer

Procedure:

-

Solubilization: Resuspend the crude this compound in a minimal volume of 0.1 N NaOH.

-

Size-Exclusion Chromatography:

-

Equilibrate a size-exclusion chromatography column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Load the solubilized pigment onto the column.

-

Elute the pigment with the equilibration buffer.

-

Collect fractions and monitor the absorbance at a characteristic wavelength (e.g., 295 nm) to identify the high molecular weight pigment fractions.[6]

-

-

Pooling and Desalting: Pool the pigment-containing fractions. If necessary, desalt the sample by dialysis against deionized water.

-

Lyophilization: Lyophilize the purified fraction to obtain pure this compound powder.

Quantification of this compound

Objective: To quantify the concentration of this compound in a solution.

Method Overview: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) is the recommended method for accurate quantification of fungal secondary metabolites. While a specific method for this compound is not widely published, a method can be adapted from protocols for other fungal pigments or metabolites.

Instrumentation and Conditions (Adapted from[1][3]):

-

HPLC System: A standard HPLC system with a C18 column (e.g., 150 x 2.1 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile/water (95:5 v/v) (B), both containing 1 mM ammonium formate.

-

Gradient Program:

-

0-0.1 min: 35% B

-

0.1-0.7 min: Ramp to 100% B

-

0.7-2.0 min: Hold at 100% B

-

2.0-2.1 min: Return to 35% B

-

2.1-4.0 min: Re-equilibrate at 35% B

-

-

Flow Rate: 0.45 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 20 µL

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in negative ion mode.

-

Quantification: Develop a standard curve using purified this compound. Monitor specific parent-daughter ion transitions for this compound.

Mandatory Visualization

Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway in Aspergillus

Caption: Biosynthesis pathway of DHN-melanin, the pigment comprising this compound.

Experimental Workflow for this compound Extraction

Caption: Experimental workflow for the extraction and analysis of this compound.

This compound (DHN-Melanin) Interaction with Host Cell Signaling

Caption: DHN-melanin interferes with the host PI3K/Akt pathway to inhibit apoptosis.

References

- 1. Role of pigmentation in protecting Aspergillus niger conidiospores against pulsed light radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspergillus niger mutants affected in conidial pigmentation do not have an increased susceptibility to water stress during growth at low water activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Pigments and Their Roles Associated with Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin and pyomelanin in Aspergillus fumigatus: from its genetics to host interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Isolation and Identification of Natural Colorant Producing Soil-Borne Aspergillus niger from Bangladesh and Extraction of the Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the biosynthesis of aspergillin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Aspergillon A

Abstract

Introduction